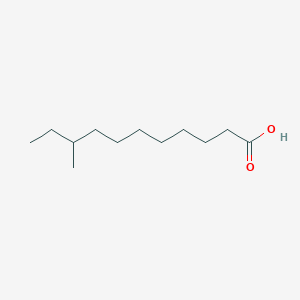
9-Methylundecanoic acid
Descripción general
Descripción
9-Methylundecanoic acid is a fatty acid derivative that is not directly mentioned in the provided papers. However, the papers do discuss various related fatty acids and their derivatives, which can provide insights into the chemical nature and reactivity of similar compounds. For instance, the synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid and its trimer is described, indicating the interest in methylated fatty acids for their potential biological activity . Additionally, antitumor substances such as 10-methylene-11-oxododecanoic acid and 9-methylene-10-oxoundecanoic acid have been synthesized, suggesting that modifications on the fatty acid chain can lead to compounds with significant biological properties .
Synthesis Analysis
The synthesis of related methylated fatty acids involves multiple steps and key reactions. For example, the total synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid was achieved from 1-bromo-3-methylbutane using asymmetric allylboration and Yamaguchi's esterification reaction . Another synthesis approach for a related compound, (3R,4S,5S,9S)-3,5,9-trihydroxy-4-methylundecanoic acid δ-lactone, utilized radical-mediated opening of a chiral trisubstituted epoxy alcohol . These methods highlight the complexity and the stereochemical control required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 9-O-acetyl- and 4,9-di-O-acetyl derivatives of the methyl ester of N-acetyl-beta-D-neuraminic acid methylglycoside was confirmed by mass spectrometry and both 1H and 13C NMR spectroscopy . These techniques are crucial for determining the stereochemistry and functional group placement in complex fatty acid derivatives.
Chemical Reactions Analysis
The chemical reactivity of fatty acid derivatives is influenced by the presence of functional groups and the overall molecular structure. The periodate oxidation of unsubstituted and 9-O-acetylated-N-acetyl-neuraminic acids was studied, showing that the presence of the 9-O-acetyl group significantly hampers the reaction . This indicates that modifications on the fatty acid chain can drastically alter the chemical behavior of these molecules.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 9-methylundecanoic acid, they do provide information on related compounds. For example, the synthesis of methyl 9-nonyloxynonanoate, a reduction product of an unusual unsaturated ether, confirms the structure of a fatty acid derivative from Solanum tuberosum . The physical properties such as melting points, boiling points, and solubility of these compounds are often determined experimentally and are crucial for their practical applications.
Aplicaciones Científicas De Investigación
Antiproliferative Activities : A study synthesized a compound by introducing an α-methylene-γ-butyrolactone group into 3-(4-hydroxyphenyl)propionic acid, which demonstrated antiproliferative effects on HL-60 cells, murine splenocytes, and human peripheral mononuclear cells, inducing apoptosis and inhibiting proliferation with no apparent toxic side effects (González et al., 2002).
Myocardial Imaging : Iodine-123-labelled 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA) has been used for myocardial imaging. This branched fatty acid analogue was designed for medium washout rates from the myocardium and has been studied for its clinical feasibility in evaluating myocardial ischemia (Hashimoto et al., 1999).
Natural Occurrence and Characterization : Research on the cyanobacterium Anabaena flos-aquae f. flos-aquae led to the isolation and characterization of 9R-oxygenated fatty acids, marking the first report of the natural occurrence of these compounds (Murakami et al., 1992).
Isotope Labelling for Metabolic Studies : The synthesis of isotopically labelled lipids, including tetradeuterated 10-methylundecanoic acid, has been described for studies of long-chain fatty acid metabolism in patients (Johnson & Poulos, 1989).
Abscisic Acid Catabolic Pathway : A study in Brassica napus siliques discovered a new hydroxylated abscisic acid (ABA) metabolite, revealing a catabolic pathway in which the 9′-methyl group of ABA is oxidized. This metabolite, identified as neophaseic acid (neoPA), indicated new insights into ABA metabolism (Zhou et al., 2004).
Breast Cancer Prevention : Research on 9-cis-retinoic acid (9cRA) showed its potent inhibitory effect on mammary carcinogenesis in rats, with a significant reduction in tumor incidence and burden. The combination of 9cRA with tamoxifen was especially effective, suggesting potential clinical applications (Anzano et al., 1994).
Synthesis of Hydroxy Acids : Various studies have focused on the synthesis of derivatives of hydroxy acids like 10-methylundecanoic acid, exploring their structural and stereochemical properties (Zhang et al., 2006).
Alkylation of C(sp3)–H and C(sp2)–H Bonds : A study explored the use of 9-Methylacridine as a ligand to promote a Pd(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation of simple amides, contributing to the synthesis of unnatural amino acids and tri- and tetrasubstituted acrylic acids (Zhu et al., 2014).
Antiproliferative Activity Against Cancer Cells : Derivatives of 9-Hydroxystearic acid (9-HSA) were synthesized and showed antiproliferative activity against the HT29 cell line, indicating the importance of position 9 groups for biological activity (Calonghi et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
9-methylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-11(2)9-7-5-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCDMZMKQOGSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415227 | |
| Record name | 9-methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylundecanoic acid | |
CAS RN |
17001-17-1 | |
| Record name | 9-methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



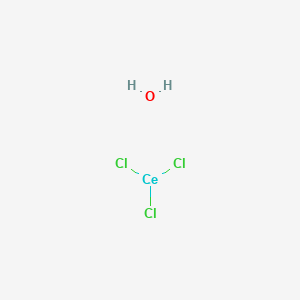
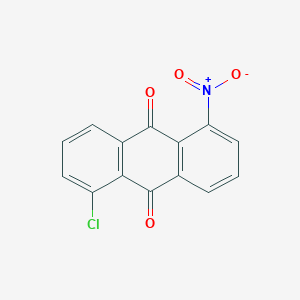
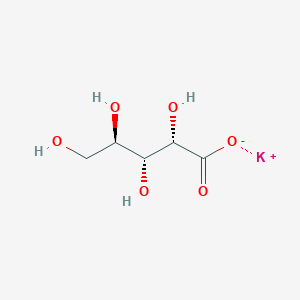
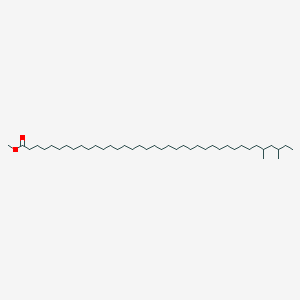
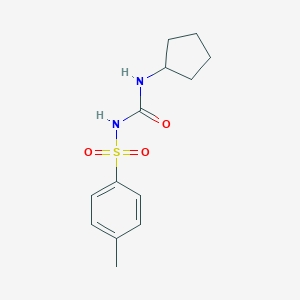
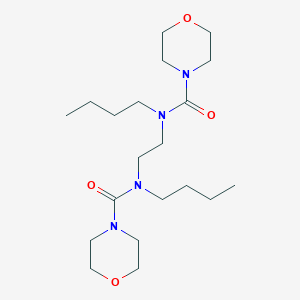
![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)
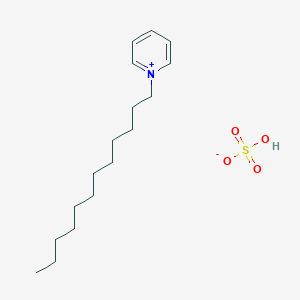
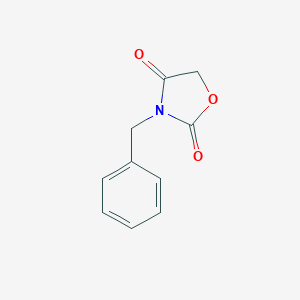
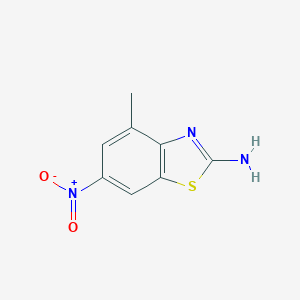
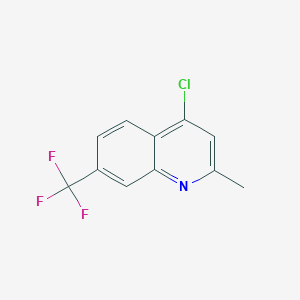

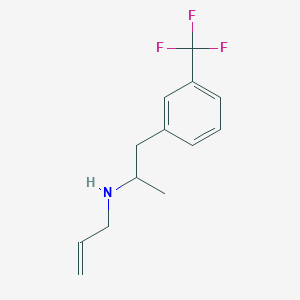
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)